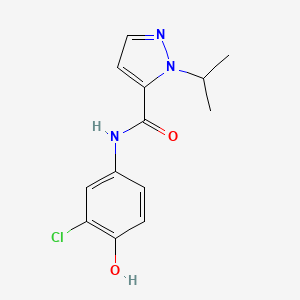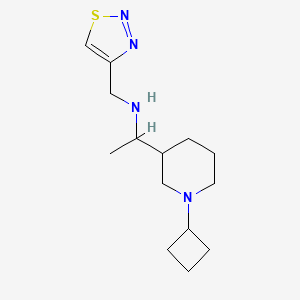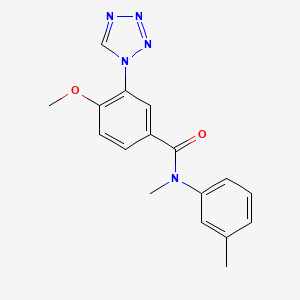
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide, also known as CHIR99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). It has been widely used in scientific research as a tool compound to investigate the role of GSK-3 in various biological processes.
Wirkmechanismus
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide is a potent and selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates a wide range of cellular processes. GSK-3 has been implicated in various biological processes, including glycogen metabolism, cell cycle regulation, gene expression, and cell differentiation. This compound binds to the ATP binding site of GSK-3, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In embryonic stem cells, this compound promotes self-renewal and pluripotency by activating the Wnt signaling pathway and inhibiting the differentiation pathways. In cancer cells, this compound inhibits tumor growth by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to enhance neuronal survival and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide is its high potency and selectivity for GSK-3, which makes it a valuable tool compound for studying the role of GSK-3 in various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, this compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide. One area of research is the development of more potent and selective GSK-3 inhibitors that can be used in clinical settings. Another area of research is the investigation of the downstream signaling pathways that are regulated by GSK-3, and how these pathways are affected by this compound. Finally, there is a need for more studies investigating the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative diseases.
Synthesemethoden
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide can be synthesized using a multistep process involving several chemical reactions. The synthesis typically starts with the reaction of 3-chloro-4-hydroxybenzaldehyde with ethyl acetoacetate to form 3-chloro-4-hydroxychalcone. This is then reacted with methylhydrazine to form the pyrazoline ring, which is subsequently converted to the pyrazole ring by reaction with acetic anhydride. The final step involves the reaction of the pyrazole with isopropyl chloroformate to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide has been extensively used in scientific research to study the role of GSK-3 in various biological processes, including embryonic development, stem cell biology, cancer, and neurodegenerative diseases. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells, and to enhance the reprogramming efficiency of induced pluripotent stem cells. This compound has also been used to study the role of GSK-3 in cancer, where it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, this compound has been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-8(2)17-11(5-6-15-17)13(19)16-9-3-4-12(18)10(14)7-9/h3-8,18H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQBVTKWGIUTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7647959.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7647961.png)
![N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide](/img/structure/B7647983.png)
![(4-chlorophenyl)-[4-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]piperidin-1-yl]methanone](/img/structure/B7647991.png)
![2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B7647997.png)
![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)
![N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide](/img/structure/B7648012.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)

![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)

![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)